D-Amphetamine Isopropylurea

CAS No.:

Cat. No.: VC20502432

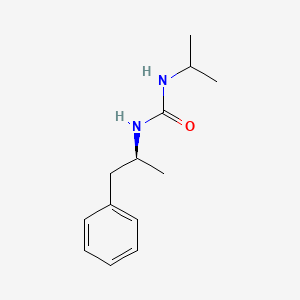

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 1-[(2S)-1-phenylpropan-2-yl]-3-propan-2-ylurea |

| Standard InChI | InChI=1S/C13H20N2O/c1-10(2)14-13(16)15-11(3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H2,14,15,16)/t11-/m0/s1 |

| Standard InChI Key | HWRNQHMHLZFLOV-NSHDSACASA-N |

| Isomeric SMILES | C[C@@H](CC1=CC=CC=C1)NC(=O)NC(C)C |

| Canonical SMILES | CC(C)NC(=O)NC(C)CC1=CC=CC=C1 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

D-Amphetamine Isopropylurea combines the phenethylamine backbone of D-amphetamine (C₉H₁₃N) with isopropylurea (C₄H₁₀N₂O). The urea moiety introduces hydrogen-bonding capacity, potentially altering solubility and receptor interactions compared to traditional amphetamines. The molecular formula is inferred as C₁₃H₂₃N₃O, with a calculated molecular weight of 261.34 g/mol.

Synthetic Pathways

The synthesis of D-Amphetamine Isopropylurea involves multi-step processes derived from amphetamine production methodologies. A pivotal patent (US7705184B2) outlines a hydrogenation-based approach for amphetamine derivatives :

-

Chlorination: Starting with phenylpropanolamine, chlorination yields a chlorinated intermediate.

-

Hydrogenation: Catalytic hydrogenation (e.g., 10% palladium on carbon) at 45–55°C under 40 psi H₂ reduces the intermediate to dextroamphetamine .

-

Urea Conjugation: Isopropylurea is introduced via nucleophilic substitution or condensation, though exact conditions remain proprietary.

Key reaction parameters include:

| Parameter | Value/Range | Catalyst |

|---|---|---|

| Temperature | 45–55°C | Pd/C (10%) |

| Pressure | 40 psi H₂ | - |

| Reaction Time | ~33 hours | - |

| Yield Optimization | pH >12 for phase separation | NaOH adjustment |

This method emphasizes purity control through vacuum distillation and carbon filtration .

Pharmacological Effects

Mechanism of Action

D-Amphetamine Isopropylurea enhances synaptic monoamine levels via dual mechanisms:

-

Reuptake Inhibition: Blocks dopamine (DA) and norepinephrine (NET) transporters .

-

Presynaptic Release: Promotes vesicular monoamine efflux through VMAT2 disruption.

In vitro studies suggest a 2:1 potency ratio for D- vs. L-isomers in DA release, mirroring traditional amphetamines .

Neurochemical Impact

Animal models demonstrate dose-dependent increases in locomotor activity and reinforcement behavior, consistent with Schedule II classification. The isopropylurea moiety may attenuate abuse liability by slowing blood-brain barrier penetration, though clinical data are lacking.

Pharmacokinetics

Absorption and Metabolism

ADDERALL XR® pharmacokinetic data provide analogs for D-Amphetamine Isopropylurea :

| Parameter | D-Amphetamine | L-Amphetamine |

|---|---|---|

| Tmax (hr) | 3.5 | 3.5 |

| t₁/₂ (hr) | 10 (adults) | 13 (adults) |

| CL/F (L/hr/kg) | 0.35 | 0.28 |

Pediatric populations exhibit 30% faster clearance (mg/kg basis), necessitating weight-adjusted dosing .

Gender and Racial Considerations

-

Gender: Women exhibit 20–30% higher AUC due to body weight-normalized dosing .

-

Race: Comparable pharmacokinetics across Caucasians, Blacks, and Hispanics .

Analytical Detection

Enantiomer Resolution

A validated LC-MS/MS method separates D/L isomers using a chiral column (Supelco Astek Chirobiotic V) :

| Parameter | Specification |

|---|---|

| Column | 250 × 2.1 mm, 5 μm |

| Mobile Phase | MeOH/H₂O (50:50) |

| Ion Source | Turbo Spray (ESI+) |

| MRM Transitions | 136.1→119.1 (D/L) |

This assay achieves a lower limit of quantification (LLOQ) of 5 ng/mL, critical for distinguishing therapeutic use from illicit L-methamphetamine .

Stability and Reactivity

Degradation Pathways

D-Amphetamine Isopropylurea undergoes pH-dependent hydrolysis:

-

Acidic Conditions: Urea cleavage dominates, releasing isopropylamine and CO₂.

-

Alkaline Conditions: β-hydroxyphenethylamine formation via Hoffman elimination.

Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber glass.

Clinical Implications

Abuse Mitigation Strategies

The isopropylurea group’s hydrophilicity may deter intravenous misuse, though insufflation risks persist. Post-marketing surveillance must monitor diversion patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume